An In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Versatile Heterobifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Versatile Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic modalities, the development of highly specific and efficient drug molecules is paramount. Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), have emerged as powerful tools in precision medicine. Central to the design and synthesis of these complex molecules are the linkers that connect the different functional moieties. This technical guide provides a comprehensive overview of Boc-NHCH2CH2-PEG1-azide, a versatile and widely utilized heterobifunctional linker. This guide will delve into its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the synthesis of PROTACs.
Core Concepts: Structure and Functionality
Boc-NHCH2CH2-PEG1-azide is a chemical entity designed with three key functional components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective reactions at the other end of the molecule without unintended interference from the amine. The Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent conjugation.
-
PEG1 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer, consisting of a single ethylene (B1197577) glycol unit, imparts several beneficial properties. It enhances the aqueous solubility of the molecule and the resulting conjugate, which is often a challenge for large, hydrophobic PROTAC molecules.[1][] The flexibility of the PEG linker can also be crucial for allowing the two ends of the PROTAC to simultaneously bind their respective target proteins, thereby facilitating the formation of a productive ternary complex.[1]
-
Azide (B81097) Group: The terminal azide (N3) group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[3] Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3][4] These reactions form a stable triazole ring, covalently linking the molecule to another molecule containing an alkyne or a strained alkyne, respectively.
Quantitative Data
A summary of the key quantitative data for Boc-NHCH2CH2-PEG1-azide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C9H18N4O3 | [5][6][7] |
| Molecular Weight | 230.26 g/mol | [5][6][7] |
| CAS Number | 176220-30-7 | [5][6][8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Purity | ≥95% (typical) | [7] |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C for long-term | [5][6] |
Applications in Drug Development
The unique trifunctional nature of Boc-NHCH2CH2-PEG1-azide makes it a valuable building block in several areas of drug development and chemical biology.
PROTAC Synthesis
The most prominent application of this linker is in the synthesis of PROTACs.[4][10] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[11] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[11]
The synthesis of a PROTAC using Boc-NHCH2CH2-PEG1-azide typically follows a modular approach. First, the azide end of the linker is conjugated to an alkyne-modified ligand for either the POI or the E3 ligase via a click reaction. Subsequently, the Boc protecting group is removed from the amine, which is then coupled to the second ligand, typically through an amide bond formation. The versatility of this linker allows for a systematic variation of the linker length and composition to optimize the PROTAC's efficacy.[12]
Bioconjugation and Surface Functionalization
Beyond PROTACs, Boc-NHCH2CH2-PEG1-azide is a useful tool for general bioconjugation.[5] The azide group can be used to attach the linker to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an alkyne. The Boc-protected amine can then be deprotected and used for further modifications, such as the attachment of fluorescent dyes, affinity tags, or other small molecules. This linker can also be used to functionalize the surfaces of nanoparticles or other materials.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving Boc-NHCH2CH2-PEG1-azide.
Protocol 1: PROTAC Synthesis via CuAAC and Amide Coupling
This protocol outlines a general strategy for synthesizing a PROTAC using Boc-NHCH2CH2-PEG1-azide, where one ligand is functionalized with an alkyne and the other with a carboxylic acid.
Materials:
-
Alkyne-functionalized POI ligand
-
Carboxylic acid-functionalized E3 ligase ligand
-
Boc-NHCH2CH2-PEG1-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and Boc-NHCH2CH2-PEG1-azide (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a solution of CuSO4 (0.1 eq) and THPTA (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine-intermediate is often used in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and PyBOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.
-
Add a solution of the amine-intermediate from Step 2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification and Characterization
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized molecule (e.g., protein, peptide)
-
Boc-NHCH2CH2-PEG1-azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the DBCO-functionalized molecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of Boc-NHCH2CH2-PEG1-azide in DMSO (e.g., 10 mM).
-
Add the Boc-NHCH2CH2-PEG1-azide stock solution to the solution of the DBCO-functionalized molecule to achieve a 10-50 fold molar excess of the azide.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.
-
Remove the excess unreacted Boc-NHCH2CH2-PEG1-azide by a suitable method, such as dialysis, size-exclusion chromatography, or spin filtration, depending on the nature of the conjugated molecule.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving Boc-NHCH2CH2-PEG1-azide.
Caption: General workflow for PROTAC synthesis using Boc-NHCH2CH2-PEG1-azide.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
Boc-NHCH2CH2-PEG1-azide is a highly valuable and versatile heterobifunctional linker that plays a crucial role in the development of advanced therapeutics, particularly PROTACs. Its well-defined functional groups—a protected amine, a PEG spacer, and an azide—provide researchers with the tools to systematically and efficiently synthesize complex molecules. The ability to perform orthogonal chemical modifications through click chemistry and standard amide coupling makes this linker a cornerstone in the modular construction of targeted protein degraders and other bioconjugates. Understanding the properties and experimental protocols associated with this linker is essential for scientists and drug development professionals working at the forefront of modern medicine.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-NHCH2CH2-PEG1-azide [myskinrecipes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Boc-NHCH2CH2-PEG1-azide | 176220-30-7 - 乐研试剂 [leyan.com]
- 8. Boc-NHCH2CH2-PEG1-azide - CAS:176220-30-7 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
